4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole
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Overview
Description
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole typically involves the reaction of 2-methyl-2H-1,2,3-triazole with 2-bromoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or solvent extraction to remove impurities. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of triazole amines.
Scientific Research Applications
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Materials Science: Utilized in the development of novel materials such as polymers and coatings with enhanced properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-2-methyl-2H-1,2,3-triazole
- 4-(2-Iodoethyl)-2-methyl-2H-1,2,3-triazole
- 4-(2-Fluoroethyl)-2-methyl-2H-1,2,3-triazole
Uniqueness
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromo group is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromoethyl group can participate in specific interactions with biological targets, enhancing its potential as a pharmacophore .
Properties
Molecular Formula |
C5H8BrN3 |
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Molecular Weight |
190.04 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2-methyltriazole |
InChI |
InChI=1S/C5H8BrN3/c1-9-7-4-5(8-9)2-3-6/h4H,2-3H2,1H3 |
InChI Key |
PZLIFXCVMNNSAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CCBr |
Origin of Product |
United States |
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